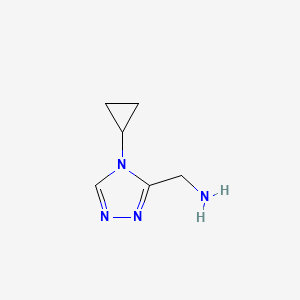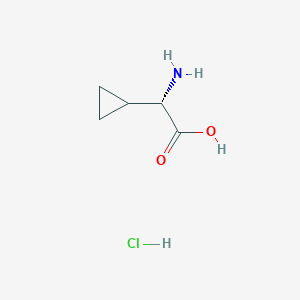
5-amino-3,4-dihydroisoquinolin-1(2H)-one
Übersicht
Beschreibung
5-Amino-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds similar to quinoline but with a different structure. The compound is a derivative of isoquinoline, which has been modified by the addition of an amino group and the reduction of the aromatic system.
Synthesis Analysis
The synthesis of compounds related to 5-amino-3,4-dihydroisoquinolin-1(2H)-one involves multi-step reactions. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a related compound, was confirmed by a series of reactions starting from a relay compound, which was chlorinated and then treated with ammonia . Another related compound, 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone, was synthesized from isoquinoline through a three-step reaction involving sulfonation, alkali fusion, and hydrogenation, with an overall yield of 47.6% . These methods demonstrate the complexity and the multi-step nature of synthesizing isoquinoline derivatives.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within the heterocyclic ring, which significantly influences the chemical behavior of these compounds. The addition of functional groups, such as amino and hydroxy groups, further modifies the molecular structure, leading to changes in reactivity and physical properties. The structure of these compounds is typically confirmed using techniques such as NMR and mass spectrometry .
Chemical Reactions Analysis
Isoquinoline derivatives undergo various chemical reactions, including cyclization, chlorination, and treatment with ammonia, as seen in the synthesis of related compounds . The reactivity of these compounds can be altered by the presence of different substituents, which can also affect the outcome of the reactions. For example, the alkylation and acylation of aminocarbostyrils, which are derivatives of quinolin-2(1H)-one, were investigated, showing the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives like 5-amino-3,4-dihydroisoquinolin-1(2H)-one are influenced by their molecular structure. The presence of amino and hydroxy groups can affect properties such as solubility, melting point, and chemical stability. These properties are essential for the practical application of these compounds, including their potential biological activities. For instance, some quinolin-2(1H)-one analogs have shown antiallergic activity, indicating the importance of understanding these properties in the context of drug development .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
5-Amino-3,4-dihydroisoquinolin-1(2H)-one has shown potential in anti-inflammatory applications. Early research indicated its derivatives possessing significant activity in inhibiting edema and granuloma formation in rats, suggesting its utility in inflammation-related studies (Odasso et al., 1977).
Inhibitor of Poly(ADP-Ribose) Polymerases
It acts as a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), a group of enzymes involved in a range of cellular processes including DNA repair and apoptosis. Despite moderate potency against PARP-1, it is highly active in cellular assays and in vivo models, indicating excellent uptake. This property makes it a valuable tool for studying the effects of PARP inhibition in various health conditions and diseases (Threadgill, 2015).
Synthetic Chemistry
The compound has been a focus in synthetic chemistry for creating novel compounds. For instance, a study explored a new method for synthesizing a derivative of 3,4-dihydroisoquinolin-1(2H)-one, indicating its role in the development of new chemical entities (Chen Zhan-guo, 2008). Additionally, its use in palladium-catalyzed C–H bond aminoimidoylation reactions has been documented, demonstrating its versatility in organic synthesis (Xiong et al., 2019).
Biomedical Research
In biomedical research, its derivatives have shown promising results. For example, some studies have investigated its role in DNA protection and its potential as an antineoplastic agent, revealing its possible applications in cancer therapy and other medical fields (Agrawal et al., 1977).
Pharmacokinetics and Metabolism
Recent studies have focused on its pharmacokinetics and metabolism. A reliable assay for its quantitative analysis in plasma was developed, providing insights into its metabolic stability and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This is crucial for its potential therapeutic applications (Iqbal et al., 2022).
Eigenschaften
IUPAC Name |
5-amino-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPKPVYTPRJRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274727 | |
| Record name | 5-Amino-3,4-dihydro-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129075-53-2 | |
| Record name | 5-Amino-3,4-dihydro-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129075-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-3,4-dihydro-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-3,4-dihydro-1(2H)-isoquinolinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V57WB58CNQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B3033890.png)
![(3aR,6aS)-rel-tert-Butyl 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3033891.png)





![3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3033903.png)


![4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile](/img/structure/B3033910.png)